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molecular formula C8H7ClOS B8500473 1-(3-Chloro-4-mercapto-phenyl)ethanone

1-(3-Chloro-4-mercapto-phenyl)ethanone

Cat. No. B8500473
M. Wt: 186.66 g/mol
InChI Key: FXMMKPVMYJWDEB-UHFFFAOYSA-N
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Patent
US04980510

Procedure details

110 g (1.48 mol) of sodium hydrogen sulphide (NaSH·H2O) are initially introduced together with 1 l of N-methylpyrrolidone and the water is removed at 160° C. with nitrogen. The mixture is cooled to 140° C. and 112 g (0.59 mol) of 3,4-dichloroacetophenone are added, and the mixture is reacted further at 160° C. for 3 hours, and N-methylpyrrolidone is distilled off. The residue is taken up in 1 l of water and filtered, and the filtrate is acidified at 0°-10° C. with half-concentrated hydrochloric acid. The precipitate is filtered off with suction, washed neutral and dried. Distillation under reduced pressure gives 99.8 g (90.7% of theory) of 2-chloro-4-acetylthiophenol of boiling point: 125°-130° C./0.1 mbar.
Name
sodium hydrogen sulphide
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH2:1].[Na].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](Cl)=[C:8]([Cl:13])[CH:7]=1)=[O:5]>CN1CCCC1=O>[Cl:13][C:8]1[CH:7]=[C:6]([C:4](=[O:5])[CH3:3])[CH:11]=[CH:10][C:9]=1[SH:1] |f:0.1,^1:1|

Inputs

Step One
Name
sodium hydrogen sulphide
Quantity
110 g
Type
reactant
Smiles
S.[Na]
Name
Quantity
1 L
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
112 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water is removed at 160° C. with nitrogen
CUSTOM
Type
CUSTOM
Details
the mixture is reacted further at 160° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
N-methylpyrrolidone is distilled off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
is acidified at 0°-10° C. with half-concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed neutral
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(C)=O)S
Measurements
Type Value Analysis
AMOUNT: MASS 99.8 g
YIELD: PERCENTYIELD 90.7%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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